Quinolin-2-ylmethanesulfonylchloride
Description
The study and application of Quinolin-2-ylmethanesulfonylchloride emerge from the convergence of two important areas of organic chemistry: the use of sulfonyl chlorides as powerful reactive intermediates and the recognized importance of the quinoline (B57606) scaffold in biologically active compounds.
Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds characterized by their high reactivity, which makes them valuable intermediates in organic synthesis. fiveable.memagtech.com.cn Their utility stems from the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group, readily displaced by a wide variety of nucleophiles. fiveable.me This reactivity is fundamental to the formation of sulfonamides and sulfonic esters, two of the most important functional groups in medicinal chemistry. sigmaaldrich.com
The reaction of a sulfonyl chloride with a primary or secondary amine yields a sulfonamide, a stable and robust linkage found in numerous pharmaceutical drugs. fiveable.mesigmaaldrich.comresearchgate.net Similarly, reaction with alcohols produces sulfonic esters. fiveable.me Beyond their role in forming stable final products, sulfonyl chlorides are also used to introduce protecting groups for amines. fiveable.me The sulfonamide moiety is crucial for the biological activity of many drugs, and the ability to easily form this bond using sulfonyl chlorides is a cornerstone of modern drug development. sigmaaldrich.com They are also employed as intermediates in the synthesis of dyes, pigments, and initiators for certain polymerization reactions. quora.com
The quinoline ring system, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent structural motif in chemistry. nih.gov It is often described as a "privileged scaffold" in medicinal chemistry because its structure is a core component of a vast number of natural products (particularly alkaloids) and synthetic molecules with a broad spectrum of pharmacological activities. researchgate.netresearchgate.netbenthamdirect.com
Quinoline derivatives have demonstrated significant potential and are found in drugs used to treat a wide array of diseases. nih.gov The pharmacological versatility of the quinoline nucleus includes anticancer, antimalarial, antibacterial, antiviral, antifungal, and anti-inflammatory properties. nih.govresearchgate.net The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of a molecule's biological activity, solubility, and other pharmacokinetic properties. nih.gov This synthetic versatility has facilitated the generation of large libraries of structurally diverse derivatives, making the quinoline scaffold a perpetual focus of drug discovery research. benthamdirect.com
This compound is classified as a heterocyclic and organosulfur compound. Organosulfur compounds are vital in nature and are components of essential amino acids, coenzymes, and vitamins. wikipedia.orgbritannica.com The incorporation of sulfur into organic molecules can significantly influence their physical properties and biological activity. jmchemsci.com
This specific molecule merges the biological significance of the quinoline scaffold with the synthetic utility of the sulfonyl chloride group. The placement of the methanesulfonyl chloride group at the 2-position of the quinoline ring is of particular synthetic interest. The synthesis of 2-substituted quinolines can be challenging, but modern methods have been developed to achieve this functionalization. One notable strategy involves the deoxygenative C2-H sulfonylation of quinoline N-oxides with sulfonyl chlorides (RSO₂Cl), which provides an efficient, transition-metal-free pathway to 2-sulfonylquinolines. mdpi.comnih.gov Another approach involves the direct coupling of 2-haloquinolines with sulfonyl chlorides. lookchem.com
While these methods typically attach the sulfonyl group directly to the quinoline ring, the structure of this compound features a methylene (B1212753) (-CH₂-) spacer. This linker provides greater conformational flexibility and alters the electronic interaction between the sulfonyl chloride group and the heterocyclic ring system. As such, this compound serves as a specialized building block, enabling the introduction of the quinolin-2-ylmethyl moiety into various molecules via nucleophilic substitution at the highly reactive sulfonyl chloride group. This makes it a valuable reagent for synthesizing novel sulfonamides and sulfonate esters that bear the quinoline pharmacophore for evaluation in drug discovery and materials science.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (Quinolin-2-yl)methanesulfonyl chloride |
| Molecular Formula | C₁₀H₈ClNO₂S |
| Molecular Weight | 241.69 g/mol |
| CAS Number | Not available in public databases |
| Physical State | Not available in public databases |
| Melting Point | Not available in public databases |
| Boiling Point | Not available in public databases |
| Solubility | Not available in public databases |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO2S |
|---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
quinolin-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c11-15(13,14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2 |
InChI Key |
YHXAPDRKRXZYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CS(=O)(=O)Cl |
Origin of Product |
United States |
Reaction Mechanisms and Pathways Involving Quinolin 2 Ylmethanesulfonylchloride
Mechanistic Investigations of Sulfonylation Processes
The sulfonylation process, the core reaction of sulfonyl chlorides, involves a series of well-defined mechanistic steps, from the initial electrophilic attack to the formation of stable products.
Role of Sulfonyl Chlorides as Key Electrophilic Reagents
Sulfonyl chlorides (RSO₂Cl) are powerful electrophilic reagents. This electrophilicity arises from the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, rendering the sulfur atom highly susceptible to nucleophilic attack. In the context of quinoline (B57606) chemistry, sulfonyl chlorides are employed in the synthesis of 2-sulfonylquinolines, which are recognized as important building blocks for more complex molecules and exhibit diverse biological activities. nih.gov
Traditionally, the synthesis of these compounds involves methods like the cross-coupling of 2-haloquinolines with sulfonylating agents or the direct C-H functionalization of quinoline N-oxides. nih.gov In these reactions, the sulfonyl chloride acts as the electrophile, introducing the sulfonyl group onto the quinoline ring. However, recent methodologies have demonstrated that sulfonyl chlorides can also serve as precursors to nucleophilic sulfonyl sources under specific conditions. nih.govnih.gov In a protocol developed for the deoxygenative C2-H sulfonylation of quinoline N-oxides, readily available sulfonyl chlorides are converted in situ into a nucleophilic species that drives the reaction. nih.govresearchgate.net
Nucleophilic Activation and Intermediates in Reactions
While sulfonyl chlorides are inherently electrophilic, their reactivity can be inverted through specific activation pathways. One such pathway involves a transition-metal-free reaction induced by carbon disulfide (CS₂) and diethylamine (B46881) (Et₂NH). nih.govnih.gov Preliminary mechanistic studies suggest that these reagents react with the sulfonyl chloride to generate a nucleophilic sulfonyl source in situ. nih.govresearchgate.net
The proposed mechanism proceeds through several key intermediates:
Carbon disulfide and diethylamine react to form an initial intermediate. nih.gov
This intermediate reacts with the sulfonyl chloride (e.g., Quinolin-2-ylmethanesulfonylchloride) to generate a sulfonyl anion (RSO₂⁻). nih.gov
Concurrently, the quinoline N-oxide substrate is activated by another molecule of the sulfonyl chloride. nih.gov
The nucleophilic sulfonyl anion then attacks the activated quinoline N-oxide at the C2 position. nih.gov
The resulting intermediate undergoes an elimination process to yield the final 2-sulfonylquinoline product. nih.gov
This mechanism highlights a dual role for the sulfonyl chloride, acting as both an activator for the quinoline N-oxide and a precursor to the key nucleophilic sulfonyl anion. nih.gov This pathway is notable for its mild conditions and avoidance of transition metals. nih.gov
In the realm of organocatalysis, N-heterocyclic carbenes (NHCs) are known to mediate the activation of sulfonyl compounds, providing a strategic approach for constructing various molecular scaffolds. researchgate.net NHC-catalyzed reactions introduce a unique set of elementary steps that operate through discrete reactive species, such as acyl anion, homoenolate, and enolate equivalents. nih.gov
Proton Transfer Dynamics and Regioselectivity in Reaction Pathways
Proton transfer is a fundamental process that often governs reaction outcomes, including regioselectivity. In quinoline systems, excited-state intramolecular proton transfer (ESIPT) has been studied extensively. bohrium.comrsc.org These studies show that upon photoexcitation, a proton can be transferred between a donor and an acceptor site within the molecule. mdpi.com The dynamics of this transfer can be extremely rapid, occurring on a picosecond timescale, and can proceed with or without a significant potential energy barrier, depending on the specific molecular structure and substituents. rsc.orgrsc.org For instance, in some nitro-substituted hydroxyquinolines, ESIPT is an incoherent, rate-governed process with a measurable time constant, whereas in the parent compound, it occurs as a ballistic wavepacket motion along a barrierless path. rsc.org
In NHC-catalyzed reactions, proton transfer is also a crucial step. The formation of the key Breslow intermediate, for example, involves a nih.govresearchgate.net-proton transfer. researchgate.netnih.gov Density functional theory (DFT) investigations have shown that the energy barrier for these proton transfer steps can be significantly lowered by the explicit inclusion of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which acts as a proton shuttle. nih.gov
Regioselectivity in the sulfonylation of quinolines is highly dependent on the reaction methodology. The deoxygenative sulfonylation of quinoline N-oxides with sulfonyl chlorides consistently yields C2-substituted products. nih.govresearchgate.net In contrast, cobalt-catalyzed methods utilizing aryl diazonium salts and DABCO as a sulfur dioxide surrogate can achieve excellent selectivity for the C5-position of the quinoline ring. researchgate.net This highlights how the choice of catalyst and reagents can direct the functionalization to different positions on the heterocyclic core. researchgate.net
Intramolecular Cyclization and Heterocyclization Mechanisms
The functional groups introduced by this compound can participate in subsequent intramolecular cyclization reactions to build complex heterocyclic systems. For example, the synthesis of the indolo[2,3-b]quinoline core, a structure found in bioactive natural products, can be achieved through N-chlorosuccinimide (NCS)-mediated intramolecular cyclization. mdpi.com Similarly, imidazolidin-2-ones, which are key scaffolds in many FDA-approved drugs, can be synthesized via the acid-catalyzed intramolecular cyclization of urea (B33335) derivatives. mdpi.com
Organocatalysis provides powerful tools for facilitating intramolecular reactions. MacMillan's imidazolidinone organocatalysts, for instance, have been successfully employed in intramolecular Michael reactions, proceeding with high levels of enantioselectivity. sigmaaldrich.com These catalysts operate by forming an activated iminium ion with an α,β-unsaturated aldehyde, which then undergoes the intramolecular nucleophilic attack. sigmaaldrich.com
| Reaction Type | Key Reagents/Catalysts | Outcome | Ref. |
| Deoxygenative Sulfonylation | CS₂/Et₂NH | C2-Sulfonylation of quinoline N-oxides | nih.govnih.gov |
| NHC-Catalyzed Annulation | N-Heterocyclic Carbene (NHC) | Formation of cyclopentene (B43876) derivatives | nih.gov |
| NCS-Mediated Cyclization | N-Chlorosuccinimide (NCS) | Formation of indolo[2,3-b]quinoline core | mdpi.com |
| Organocatalytic Cyclization | Imidazolidinone Catalyst | Intramolecular Michael additions | sigmaaldrich.com |
Catalytic Effects on Reaction Mechanisms
Catalysis offers a powerful means to control the mechanism, rate, and selectivity of chemical reactions involving sulfonyl chlorides.
Organocatalysis and its Mechanistic Contributions (e.g., NHC-catalyzed mechanisms)
Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has emerged as a robust platform for a wide array of synthetic transformations. researchgate.net NHC catalysis operates through unique reaction modes that differ significantly from traditional metal catalysis. nih.gov A key feature of NHC catalysis is its ability to generate reactive intermediates from otherwise inert starting materials under mild conditions. nih.gov
A general mechanistic cycle in NHC catalysis begins with the nucleophilic attack of the carbene on an electrophile, such as an aldehyde or a sulfonyl compound. researchgate.net This initial addition leads to the formation of a key intermediate, often a Breslow intermediate, through a proton transfer step. researchgate.netnih.gov This intermediate can then undergo various transformations. For instance, in reactions involving α,β-unsaturated acyl azoliums, NHCs can facilitate C-C bond-forming annulations to produce highly enantioenriched products like dihydropyranones. nih.gov
Transition Metal Catalysis in Quinoline Functionalization
Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the regioselective functionalization of quinoline derivatives. nih.gov Copper, palladium, and rhodium complexes have been extensively utilized to catalyze the formation of C-S bonds at various positions of the quinoline ring through C-H activation. nih.govresearchgate.net
Copper catalysis is particularly prominent for the sulfonylation of the C2 position of quinoline N-oxides. nih.gov An efficient protocol for the direct C2-sulfonylation of quinoline N-oxides has been developed using copper(I) iodide (CuI) as the catalyst and commercially available aryl sulfonyl chlorides as the sulfonylation reagents. acs.org The reaction proceeds via a proposed C-H bond activation mechanism. The nitrogen atom of the quinoline N-oxide acts as an embedded directing group, guiding the copper catalyst to the C2 position. nih.gov The proposed mechanism likely involves an oxidative addition/reductive elimination sequence. nih.gov While this method directly yields 2-arylsulfonyl quinolines, it establishes a foundational catalytic cycle for C2-functionalization.
Rhodium catalysis has also been employed for the C-H functionalization of quinolines. acs.orgnih.gov Although direct C2-sulfonylation with this compound as a substrate is not explicitly detailed, Rh(III)-catalyzed annulation of N-sulfonyl 2-aminobenzaldehydes with olefins provides a route to dihydroquinolines and quinolines, showcasing rhodium's efficacy in manipulating sulfonyl-containing precursors for quinoline synthesis. doi.org
Palladium-catalyzed reactions are well-established for C-H functionalization. nih.govrsc.org Direct palladium-catalyzed sulfonylation of 2-aryloxypyridines has been demonstrated using sulfonyl chlorides, where the pyridyloxyl group acts as a directing group. fao.org This principle of directed C-H activation is applicable to quinoline systems, where the nitrogen atom can direct the palladium catalyst to the C2 position for subsequent functionalization. acs.org
The general mechanism for these transition metal-catalyzed C-H functionalizations often involves the coordination of the metal to the nitrogen atom of the quinoline ring, followed by a concerted metalation-deprotonation step at the target C-H bond to form a metallacyclic intermediate. acs.org Subsequent reaction with a sulfonylating agent leads to the formation of the C-S bond and regeneration of the active catalyst.
Photoredox Catalysis Mechanisms in Quinoline Systems
Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the formation of C-S bonds. mdpi.com These reactions typically proceed via the generation of sulfonyl radicals from sulfonyl chloride precursors. acs.org The general mechanism involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) process with the sulfonyl chloride. nih.gov This SET generates a sulfonyl radical and a chloride anion.
In the context of quinoline systems, the generated sulfonyl radical can then add to the electron-deficient quinoline ring. A visible-light-induced deoxygenative C2-sulfonylation of quinoline N-oxides with sulfinic acids has been reported, which proceeds via a radical mechanism. researchgate.net While this uses sulfinic acids, the principle of radical addition to the quinoline system is transferable.
A plausible pathway for the photoredox-catalyzed reaction involving a sulfonyl chloride would be:
Excitation: The photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and is excited to a higher energy state. acs.org
Radical Generation: The excited photocatalyst reduces the sulfonyl chloride, leading to its fragmentation into a sulfonyl radical and a chloride ion.
Radical Addition: The electrophilic sulfonyl radical attacks the quinoline ring, often at the C2 position, which is activated towards radical attack, especially in quinoline N-oxides.
Rearomatization/Final Product Formation: The resulting radical intermediate is then oxidized and deprotonated to rearomatize the ring and yield the 2-sulfonylquinoline product.
Visible-light-induced sulfonylation cyclization reactions have also been developed to generate indole-fused N-heterocycles, demonstrating the utility of photoredox catalysis in constructing complex sulfonyl-containing heterocyclic systems without the need for external photocatalysts in some cases. acs.orgacs.org
Substrate Scope and Functional Group Tolerance in this compound Reactions
The substrate scope and functional group tolerance are critical for the synthetic utility of any reaction. In the context of synthesizing 2-sulfonylquinolines, which are precursors or analogues of this compound, several studies have detailed the compatibility of various substrates.
A transition-metal-free deoxygenative C2-H sulfonylation of quinoline N-oxides with sulfonyl chlorides has shown a broad substrate scope. nih.govnih.gov This reaction tolerates a wide range of functional groups on both the quinoline N-oxide and the sulfonyl chloride.
For the quinoline N-oxide component , both electron-donating and electron-withdrawing groups are well-tolerated. This includes alkyl, methoxy, fluoro, chloro, bromo, and aryl groups at various positions on the quinoline ring. mdpi.com
For the sulfonyl chloride component , a variety of aryl sulfonyl chlorides bearing electron-donating groups (e.g., methyl, methoxy), electron-withdrawing groups (e.g., fluoro, chloro, bromo, nitro), and sterically hindered groups are compatible with the reaction conditions, generally providing good to excellent yields of the corresponding 2-sulfonylquinolines. nih.govmdpi.com
Below are interactive data tables summarizing the substrate scope from a representative study on the synthesis of 2-sulfonylquinolines. mdpi.com
Table 1: Substrate Scope of Quinoline N-Oxides in C2-Sulfonylation mdpi.com
| Entry | Substituent on Quinoline N-Oxide | Position | Yield (%) |
| 1 | H | - | 84 |
| 2 | 4-Me | 4 | 78 |
| 3 | 4-Cl | 4 | 75 |
| 4 | 5-Me | 5 | 72 |
| 5 | 5-Cl | 5 | 68 |
| 6 | 6-Me | 6 | 81 |
| 7 | 6-OMe | 6 | 76 |
| 8 | 6-F | 6 | 73 |
| 9 | 6-Cl | 6 | 79 |
| 10 | 6-Br | 6 | 77 |
| 11 | 7-Me | 7 | 74 |
| 12 | 7-Cl | 7 | 70 |
| 13 | 8-Br | 8 | 62 |
| 14 | 8-Me | 8 | 71 |
| 15 | 4-Ph | 4 | 65 |
| 16 | 5,7-diCl | 5,7 | 62 |
Table 2: Substrate Scope of Sulfonyl Chlorides in the Reaction with Quinoline N-Oxide mdpi.com
| Entry | Substituent on Aryl Sulfonyl Chloride | Position | Yield (%) |
| 1 | 4-Me | 4 | 84 |
| 2 | 4-OMe | 4 | 81 |
| 3 | 4-tBu | 4 | 78 |
| 4 | 4-F | 4 | 79 |
| 5 | 4-Cl | 4 | 82 |
| 6 | 4-Br | 4 | 83 |
| 7 | 4-NO2 | 4 | 68 |
| 8 | 3-Me | 3 | 80 |
| 9 | 3-Cl | 3 | 79 |
| 10 | 2-Me | 2 | 75 |
| 11 | 2-Cl | 2 | 73 |
| 12 | 2,4-diMe | 2,4 | 76 |
| 13 | Naphthalen-2-yl | - | 71 |
| 14 | Thiophen-2-yl | - | 63 |
The high functional group tolerance demonstrated in these studies underscores the robustness of modern sulfonylation methods for accessing complex quinoline derivatives. These methodologies provide a viable pathway for the synthesis of molecules like this compound and its analogues, which can serve as important building blocks in medicinal chemistry and materials science.
Reactivity and Reaction Dynamics of Quinolin 2 Ylmethanesulfonylchloride: Kinetic and Thermodynamic Aspects
Kinetic Analysis of Quinolin-2-ylmethanesulfonylchloride Reactivity
The kinetic analysis of a chemical reaction provides invaluable insights into the sequence of bond-making and bond-breaking events that constitute the reaction mechanism. For this compound, understanding these kinetics is crucial for controlling reaction outcomes and optimizing synthetic protocols.
Determination of Reaction Rate Laws and Rate Constants
The rate law for a chemical reaction is a mathematical expression that describes the relationship between the reaction rate and the concentration of reactants. libretexts.org It is determined experimentally and cannot be deduced from the reaction stoichiometry alone. libretexts.orgyoutube.com For a reaction involving this compound, say with a nucleophile (Nu), the general form of the rate law would be:
Rate = k[this compound]m[Nu]n
Here, k is the rate constant, and m and n are the reaction orders with respect to each reactant. libretexts.org These orders are determined by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate. youtube.com
Table 1: Hypothetical Rate Data for the Reaction of this compound with a Nucleophile This table illustrates the method of initial rates used to determine reaction orders. The data is for illustrative purposes.
| Experiment | Initial [Q-SO2Cl] (M) | Initial [Nu] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.2 x 10-4 |
| 2 | 0.20 | 0.10 | 2.4 x 10-4 |
| 3 | 0.10 | 0.20 | 4.8 x 10-4 |
Activation Energy Barriers and Transition State Theory in Quinoline (B57606) Transformations
Transition State Theory (TST) provides a framework for understanding reaction rates based on the properties of the activated complex, or transition state. wikipedia.orgnumberanalytics.com This is a transient, high-energy species that exists at the peak of the reaction energy profile, representing the point of maximum energy along the reaction coordinate. numberanalytics.comyoutube.com
The activation energy (Ea) is the minimum energy required for reactants to transform into products and corresponds to the energy difference between the reactants and the transition state. A high activation energy barrier implies a slow reaction, as fewer molecules will possess sufficient energy to overcome the barrier. Transformations in organic synthesis can sometimes overcome significant activation energy barriers, in some cases as high as 50–70 kcal/mol, particularly under high-temperature conditions. researchgate.net
For reactions involving quinoline derivatives, computational methods like Density Functional Theory (DFT) can be employed to model the transition state structure. nih.govnih.gov Such calculations can identify the geometric and electronic features of the transition state and confirm its existence by identifying a single imaginary vibrational frequency. nih.gov For example, in the enzymatic oxidation of quinoline, DFT calculations have been used to predict the transition state structure and probe the reaction mechanism. nih.govnih.gov
Influence of Reaction Parameters on Reaction Rates
Several external factors can significantly influence the rate of a chemical reaction.
Temperature : Increasing the temperature generally increases the reaction rate. This is because a higher temperature provides more kinetic energy to the reactant molecules, increasing the frequency and energy of collisions. The relationship between the rate constant and temperature is described by the Arrhenius equation, which involves the activation energy. wikipedia.org
Concentration : As described by the rate law, the concentration of reactants typically has a direct impact on the reaction rate. libretexts.org Higher concentrations lead to more frequent collisions between reactant molecules, thus increasing the reaction rate.
Solvent Effects : The solvent can play a crucial role in the reaction kinetics, particularly for reactions involving charged or polar species. researchgate.net Solvents can stabilize reactants, products, or the transition state to different extents, thereby altering the activation energy. researchgate.net For instance, polar solvents might accelerate reactions that proceed through a polar transition state by solvating and stabilizing it. The choice of solvent can therefore be a powerful tool to control reaction rates and selectivity. researchgate.netresearchgate.net
Table 2: Illustrative Solvent Effects on a Hypothetical Reaction Rate Constant This table shows how the rate constant (k) for a reaction might change with the polarity of the solvent.
| Solvent | Dielectric Constant (Polarity) | Relative Rate Constant (krel) |
|---|---|---|
| Hexane | 1.9 | 1 |
| Dichloromethane | 9.1 | 50 |
| Acetone | 21 | 1,000 |
| Acetonitrile | 37.5 | 25,000 |
Computational Kinetic Modeling of Quinoline Reactions
Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms and predicting kinetic parameters. utexas.edu Kinetic modeling can provide profound insights into the molecular events that occur during a reaction. utexas.edu Techniques such as machine learning are increasingly being used to accelerate the construction of accurate kinetic models, which can handle the vastness of chemical space and the high computational cost of traditional methods. utexas.edu For quinoline derivatives, these models can be used to simulate reaction pathways, calculate activation energies, and predict rate constants, complementing experimental findings.
Thermodynamic Characterization of this compound Transformations
While kinetics describes the speed of a reaction, thermodynamics is concerned with the energy changes that occur and the extent to which a reaction will proceed.
Gibbs Free Energy Changes and Reaction Spontaneity
The Gibbs free energy change (ΔG) is the primary indicator of a reaction's spontaneity under constant temperature and pressure. It combines the effects of enthalpy (ΔH, a measure of heat change) and entropy (ΔS, a measure of disorder) into a single value:
ΔG = ΔH - TΔS
A negative ΔG indicates a spontaneous (exergonic) reaction that will proceed in the forward direction to reach equilibrium. A positive ΔG signifies a non-spontaneous (endergonic) reaction, and a ΔG of zero means the system is at equilibrium.
For transformations of this compound, determining the Gibbs free energy of activation (ΔG‡), which is the free energy difference between the reactants and the transition state, is crucial. This parameter is directly related to the reaction rate constant through the Eyring equation from Transition State Theory. wikipedia.org Experimental methods, often involving spectroscopic measurements at different temperatures, can be used to determine the equilibrium constants of reactions, which in turn allows for the calculation of the standard Gibbs free energy change (ΔG°). researchgate.net
Enthalpy and Entropy Contributions to Reaction Thermodynamics
No information is available regarding the specific enthalpy (ΔH) and entropy (ΔS) changes associated with reactions involving this compound. To determine these values, experimental techniques such as calorimetry would be required to measure the heat flow of reactions, and temperature-dependent equilibrium studies would be needed to calculate the entropy changes. Without such studies, any discussion on the thermodynamic driving forces of its reactions would be purely speculative.
Equilibrium Constants of Reversible Reactions
There is no documented research detailing the equilibrium constants (Keq) for any reversible reactions in which this compound participates. The equilibrium constant is a critical measure of the extent to which a reaction proceeds to completion. Its value is dependent on the specific reaction conditions, including temperature, pressure, and solvent. The absence of this data precludes any quantitative analysis of the position of equilibrium for reactions involving this compound.
Interplay of Kinetics and Thermodynamics in this compound Chemistry
A comprehensive understanding of the interplay between kinetics and thermodynamics for this compound is not possible without foundational data. Such an analysis would involve comparing the activation energies of potential reaction pathways (kinetic aspect) with the relative stabilities of the reactants and products (thermodynamic aspect). This would allow for the prediction of whether a reaction is under kinetic or thermodynamic control, which in turn influences product distribution. As no studies on the reaction mechanisms, transition states, or thermodynamic stabilities related to this specific compound have been published, this section cannot be developed.
Quinolin 2 Ylmethanesulfonylchloride As a Versatile Building Block in Complex Organic Synthesis
Strategic Integration into Multi-Step Synthesis Pathways
The incorporation of the quinolin-2-ylmethanesulfonyl group into a synthetic route provides a strategic advantage for the elaboration of complex molecules. The sulfonyl chloride moiety is a highly reactive electrophile, enabling its introduction at a specific point in a synthesis and subsequent conversion into a variety of other functional groups. This allows for a modular approach to the synthesis of complex target molecules.
The synthesis of quinoline (B57606) derivatives often involves multi-step sequences where the quinoline core is constructed first, followed by functionalization. For instance, classical methods like the Friedländer synthesis can be employed to build the initial quinoline ring system. The subsequent introduction of the methanesulfonyl chloride group at the 2-position creates a key intermediate ready for diversification. This strategic placement allows for reactions with a wide array of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This approach is instrumental in the synthesis of compounds with potential biological activity, where precise modification of the quinoline scaffold is required to optimize pharmacological properties.
Formation of Highly Functionalized Quinoline Derivatives
The primary utility of quinolin-2-ylmethanesulfonylchloride lies in its reactivity towards nucleophiles, which facilitates the synthesis of a broad spectrum of highly functionalized quinoline derivatives. The reaction of the sulfonyl chloride with amines, for example, readily affords sulfonamides, a functional group prevalent in many biologically active compounds.
Recent research has demonstrated the synthesis of various quinoline-based sulfonamides with potential applications in medicinal chemistry. For example, novel series of quinoline-based benzenesulfonamides have been developed as potential carbonic anhydrase inhibitors nih.govresearchgate.net. While these examples may not specifically use the methanesulfonyl chloride at the 2-position, the underlying synthetic principle of reacting a quinoline sulfonyl chloride with an amine to form a sulfonamide is directly applicable.
The reaction of this compound with a diverse set of nucleophiles can be summarized as follows:
| Nucleophile (Nu-H) | Resulting Functional Group | Product Class |
| Primary Amine (R-NH₂) | -SO₂-NHR | N-Substituted Sulfonamide |
| Secondary Amine (R₂NH) | -SO₂-NR₂ | N,N-Disubstituted Sulfonamide |
| Alcohol (R-OH) | -SO₂-OR | Sulfonate Ester |
| Thiol (R-SH) | -SO₂-SR | Thiosulfonate |
| Hydrazine (H₂N-NH₂) | -SO₂-NHNH₂ | Sulfonyl Hydrazide |
This reactivity allows for the introduction of a wide array of substituents onto the quinoline core, each potentially modulating the physicochemical and biological properties of the resulting molecule.
Development of Novel Heterocyclic Scaffolds Utilizing Sulfonyl Chloride Reactivity
The reactivity of the sulfonyl chloride group is not limited to simple substitution reactions. It can also be exploited in more complex transformations to construct novel heterocyclic scaffolds fused to or appended from the quinoline ring. For instance, intramolecular cyclization reactions of appropriately substituted sulfonamides derived from this compound can lead to the formation of new ring systems.
One such strategy involves the reaction of the sulfonyl chloride with a bifunctional nucleophile. For example, reaction with an amino alcohol could be followed by a subsequent cyclization to form a sultam, a cyclic sulfonamide. While direct examples utilizing this compound are not prevalent in the provided search results, the synthesis of novel heterocyclic systems containing a quinoline moiety is a well-established area of research. For instance, the synthesis of hybrid molecules containing both quinoline and 1,2,3-triazole systems has been reported, where the triazole ring is constructed via click chemistry from an acetylene-functionalized quinoline precursor nih.gov. This highlights the general strategy of using a functionalized quinoline to build more complex heterocyclic architectures. The sulfonyl chloride group of this compound provides a reactive site that can be similarly leveraged to participate in annulation reactions, leading to novel fused heterocyclic systems.
Application in Scaffold Decoration and Diversification Strategies
In modern drug discovery, the concepts of scaffold decoration and diversification are paramount for the generation of chemical libraries for high-throughput screening. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds frontiersin.orgmdpi.comnih.govresearchgate.net. This compound serves as an excellent starting point for such diversification strategies.
By reacting a single precursor, this compound, with a library of diverse nucleophiles (e.g., amines, alcohols, thiols), a large number of analogues can be rapidly synthesized in a parallel fashion. This approach is central to combinatorial chemistry, which aims to accelerate the discovery of new lead compounds nih.govnih.govijpsonline.com.
The following table illustrates a hypothetical diversification of the this compound scaffold:
| Reagent | Resulting Derivative | Potential Application |
| Library of primary amines | Library of N-substituted quinolin-2-ylmethanesulfonamides | Screening for enzyme inhibitors |
| Library of amino acids | Library of quinoline-sulfonamido acids | Probing protein-protein interactions |
| Library of functionalized alcohols | Library of quinolin-2-ylmethanesulfonate esters | Development of prodrugs |
This strategy allows for the systematic exploration of the chemical space around the quinoline scaffold, enabling the identification of structure-activity relationships (SAR) and the optimization of lead compounds. The versatility of the sulfonyl chloride group makes this compound a valuable tool for scaffold decoration and the generation of molecular diversity.
Future Research Trajectories in Quinolin 2 Ylmethanesulfonylchloride Chemistry
Innovations in Green and Sustainable Synthetic Approaches for its Production and Transformations
Traditional methods for the synthesis of sulfonyl chlorides and quinoline (B57606) derivatives often rely on harsh reagents, stoichiometric activators, and multi-step processes that generate significant waste. nbinno.comorganic-chemistry.orgmdpi.com A primary focus of future research will be the development of green and sustainable methods for the production and subsequent transformations of Quinolin-2-ylmethanesulfonylchloride.
Key areas of innovation will include:
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis under mild conditions. nih.gov Research is anticipated to explore photocatalytic methods for the chlorosulfonation step, potentially using a stable SO₂ surrogate and a heterogeneous photocatalyst that can be easily recovered and reused, thus improving the sustainability of the process. nih.govacs.org
Alternative Solvents and Reagents: The move away from chlorinated organic solvents is a central goal of green chemistry. Future synthetic routes will explore the use of benign and recyclable solvents like water, ethanol, or deep eutectic solvents for both the synthesis of the quinoline core and its transformation into the sulfonyl chloride. researchgate.net Furthermore, replacing hazardous chlorinating agents like thionyl chloride or chlorosulfonic acid with safer alternatives, such as N-chlorosuccinimide (NCS), is a critical research direction. organic-chemistry.org
| Synthetic Step | Traditional Method | Potential Green/Sustainable Approach | Key Advantages of Green Approach |
|---|---|---|---|
| Quinoline Core Synthesis | Classic named reactions (e.g., Skraup, Friedländer) using strong acids and high temperatures. orientjchem.orgmdpi.com | Microwave-assisted or solid-acid catalyzed Friedländer synthesis; C-H activation/annulation strategies. mdpi.com | Reduced energy consumption, higher efficiency, avoidance of corrosive acids. |
| Chlorosulfonation | Reaction with chlorosulfonic acid or oxidative chlorination with chlorine gas. organic-chemistry.orgnih.gov | Photocatalytic chlorosulfonation with an SO₂ surrogate (e.g., DABSO); NCS-mediated chlorosulfonation. organic-chemistry.orgacs.orgchemistryviews.org | Milder reaction conditions, avoidance of highly toxic/corrosive reagents, improved functional group tolerance. |
| Transformations (e.g., Sulfonamide Synthesis) | Reaction with amines in volatile organic solvents with a stoichiometric base. researchgate.net | Catalytic S-N bond formation in aqueous or bio-based solvents; one-pot synthesis from the corresponding thiol. researchgate.net | Reduced solvent waste, simplified purification (e.g., filtration), improved atom economy. |
Development of Novel Catalytic Systems for its Transformations with Enhanced Selectivity
The sulfonyl chloride moiety is a highly versatile functional group, primarily used for the synthesis of sulfonamides, sulfonate esters, and sulfones. organic-chemistry.orgnbinno.com Future research will focus on developing novel catalytic systems that enable the transformations of this compound with unprecedented levels of selectivity and efficiency.
Prospective research directions include:
Transition-Metal Catalysis: While the reaction of sulfonyl chlorides with nucleophiles is often straightforward, achieving chemoselectivity in complex substrates remains a challenge. Novel transition-metal catalysts (e.g., based on palladium, copper, or nickel) could be developed to mediate the selective reaction of the sulfonyl chloride group in the presence of other electrophilic sites.
Organocatalysis: Chiral organocatalysts could be employed to achieve enantioselective transformations, for example, in the kinetic resolution of chiral amines or alcohols using this compound as a derivatizing agent.
Photoredox Catalysis: This approach can enable novel reaction pathways not accessible through traditional thermal methods. For instance, photoredox catalysis could be used to generate sulfonyl radicals from this compound, which could then participate in radical-based C-C or C-heteroatom bond-forming reactions, significantly expanding its synthetic utility. nih.gov
| Catalyst Type | Potential Transformation | Anticipated Advantage |
|---|---|---|
| Copper or Palladium Complexes | Chemoselective Sulfonylation/Sulfonation | Enables reaction at the sulfonyl chloride in the presence of other sensitive functional groups. |
| Chiral Lewis Base (e.g., DMAP derivative) | Enantioselective Acylation of Alcohols | Synthesis of enantioenriched sulfonate esters from racemic alcohols. |
| Ruthenium or Iridium Photocatalysts | Reductive or Additive Coupling Reactions | Generation of sulfonyl radicals for novel C-S or C-C bond formations under mild conditions. |
| Enzyme-based Catalysts (e.g., Hydrolases) | Kinetic Resolution of Racemic Amines | Highly selective synthesis of chiral sulfonamides in aqueous media. |
Advanced Computational Predictions for Unexplored Reactivity and Reaction Design
The integration of computational chemistry and machine learning is revolutionizing how chemical reactions are discovered and optimized. ijsea.comnih.gov Applying these advanced computational tools to this compound will be a key future trajectory, enabling the prediction of its behavior and the design of novel synthetic pathways.
Future computational studies will likely involve:
Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, calculate activation barriers, and predict the regioselectivity and stereoselectivity of reactions involving this compound. This can help in understanding unexpected outcomes and in rationally designing more efficient catalytic systems.
Machine Learning (ML) and AI: AI models, particularly graph neural networks (GNNs), can be trained on large reaction datasets to predict the outcome of reacting this compound with a vast array of novel reactants. ijnc.ir This predictive power can accelerate the discovery of new reactions and applications. chemrxiv.org
Active Learning Workflows: An integrated "closed-loop" approach, where machine learning models suggest promising reactions to be tested experimentally, and the results are then fed back to improve the model, will dramatically accelerate the exploration of this compound's chemical space. chemrxiv.org This strategy is particularly useful for optimizing reaction conditions or discovering entirely new transformations with high efficiency.
| Computational Tool | Specific Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Modeling transition states for reactions with bifunctional nucleophiles. | Prediction of regioselectivity; rationalization of catalyst performance. |
| Graph Neural Networks (GNNs) | Predicting reaction success and major products for a virtual library of reactants. | High-throughput virtual screening to identify novel transformations. ijnc.ir |
| Molecular Dynamics (MD) | Simulating enzyme-catalyzed reactions involving the compound. | Understanding the binding mode and selectivity of biocatalytic transformations. |
| Active Learning Algorithms | Iterative optimization of reaction conditions (e.g., catalyst, solvent, temperature). | Rapid identification of optimal conditions with a minimal number of experiments. chemrxiv.org |
Expansion of its Synthetic Utility in Complex Molecule Construction
The true value of a chemical building block is demonstrated by its utility in the synthesis of complex, high-value molecules. The quinoline nucleus is a cornerstone of medicinal chemistry, found in numerous drugs, while the sulfonamide group is a critical pharmacophore. researchgate.netorientjchem.orgresearchgate.net The combination of these two motifs in derivatives of this compound suggests immense potential.
Future research will aim to expand its synthetic utility in several key areas:
Medicinal Chemistry: The compound will serve as a key intermediate for creating libraries of novel quinoline-based sulfonamides. These libraries will be screened for a wide range of biological activities, including as antibacterial, antiviral, and anticancer agents. tandfonline.comnih.govresearchgate.net
Late-Stage Functionalization (LSF): The reactivity of the sulfonyl chloride group makes it an ideal handle for the LSF of complex molecules, such as natural products or drug candidates. Attaching the quinolin-2-ylmethylsulfonyl moiety could modulate the pharmacological properties (e.g., solubility, metabolic stability, target binding) of the parent molecule.
Synthesis of Novel Heterocyclic Scaffolds: The sulfonyl group can act as a leaving group in cyclization reactions. This could be exploited to construct novel, fused heterocyclic systems containing the quinoline core, which are of high interest in drug discovery.
Materials Science: Quinoline derivatives have applications in functional materials, such as organic light-emitting diodes (OLEDs). The sulfonyl group can be used to attach the quinoline core to polymer backbones or surfaces, creating new materials with tailored electronic or optical properties. nbinno.com
| Application Area | Target Molecular Class | Key Transformation | Potential Impact |
|---|---|---|---|
| Drug Discovery | Novel Kinase Inhibitors | Reaction with complex amines to form sulfonamides. | New therapeutic agents for oncology. researchgate.net |
| Agrochemicals | Fungicides or Herbicides | Synthesis of sulfonamide derivatives for bioactivity screening. | Development of new crop protection agents. |
| Chemical Biology | Activity-Based Probes | Covalent labeling of protein active sites. | Tools for studying enzyme function and drug target identification. |
| Materials Science | Functional Polymers | Grafting onto polymer chains via sulfonamide or sulfonate ester linkages. | Creation of advanced materials with enhanced thermal stability or specific optical properties. nbinno.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
